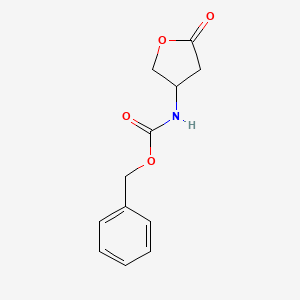

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Description

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral carbamate derivative featuring a tetrahydrofuran ring with a ketone group at the 5-position. It exists as two enantiomers:

- (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 118399-28-3)

- (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 87219-29-2)

Both enantiomers share the molecular formula C₁₂H₁₃NO₄ (molecular weight: 235.24 g/mol) but differ in stereochemistry at the 3-position of the tetrahydrofuran ring . These compounds are widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their stability and versatility as protecting groups for amines .

Properties

IUPAC Name |

benzyl N-(5-oxooxolan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIBNUOPVTZWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (5-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of 5-oxotetrahydrofuran-3-ylamine with benzyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form more complex oxygenated derivatives.

Reduction: The carbonyl group in the furan ring can be reduced to form hydroxyl derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate has potential applications in drug design due to its structural features that may lead to novel therapeutic agents. Research indicates that derivatives of this compound could be developed to target various diseases, particularly those associated with inflammation and microbial infections. The compound's ability to interact with biological targets suggests its role as a lead compound in drug discovery.

Organic Synthesis

As an intermediate in organic synthesis, this compound can facilitate the development of more complex molecules. Its unique structure allows for the formation of various derivatives that can be explored for their biological activity.

Case Studies and Research Findings

While specific case studies directly involving this compound are sparse, research into similar compounds provides insights into its potential applications:

- Anti-inflammatory Agents : Compounds with similar structures have been investigated for their effectiveness in reducing inflammation, suggesting that this compound may possess analogous properties.

- Antimicrobial Studies : Derivatives of related carbamates have shown promise against various microbial strains, indicating a pathway for developing new antimicrobial agents from this compound.

Mechanism of Action

The mechanism of action of benzyl (5-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity . The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Key Differences :

- The (R) -enantiomer is frequently used in β-lactam antibiotic synthesis, while the (S) -enantiomer is preferred in peptide chemistry due to its compatibility with solid-phase synthesis protocols .

- Both enantiomers exhibit identical physical properties but differ in optical rotation and reactivity in stereoselective reactions .

Structural Analogs with Modified Protecting Groups

tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate Derivatives

| Compound | CAS No. | Similarity Score | Molecular Weight | Key Features |

|---|---|---|---|---|

| tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 1408075-90-0 | 0.65 | 227.25 g/mol | Spirocyclic structure; enhanced rigidity |

| (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate | 104227-71-6 | 0.64 | 217.22 g/mol | Improved acid stability |

Comparison :

- The tert-butyl group offers superior acid stability compared to the benzyl group, making it suitable for harsh reaction conditions .

- The spirocyclic derivative (CAS 1408075-90-0) introduces conformational constraints, which are advantageous in drug design for targeting specific enzyme pockets .

Functionalized Derivatives: Sulfur-Containing Analogs

- Molecular Formula : C₂₀H₂₄N₂O₃S

- Molecular Weight : 372.48 g/mol

- Synthesis Yield : 74%

- Demonstrated utility in radiopharmaceutical labeling due to sulfur's nucleophilic reactivity .

Comparison :

- The sulfur atom enables participation in radical and nucleophilic reactions, unlike the parent compound.

- Increased molecular weight (372.48 vs. 235.24 g/mol) impacts solubility and pharmacokinetic properties .

Carbamate Derivatives with Alternate Core Structures

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (CAS 99226-02-5)

- Similarity Score : 0.62

- Key Features :

- Aromatic methoxy group enhances π-π stacking interactions.

- Carboxylic acid functionality allows for salt formation, improving aqueous solubility.

Comparison :

- The carboxylic acid group broadens application in metal-organic frameworks (MOFs) and coordination chemistry, unlike the neutral carbamate .

Biological Activity

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a tetrahydrofuran ring and a carbamate functional group. This article explores its biological activity, synthesis, and potential applications based on available research findings.

- Molecular Formula : C₁₂H₁₃NO₄

- Molar Mass : 235.24 g/mol

- Melting Point : 105 - 109 °C

- Solubility : Soluble in solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.

Synthesis Methods

This compound can be synthesized through various methods, typically involving the reaction of L-aspartic acid derivatives. The synthesis often includes multiple steps, highlighting the versatility of this compound in organic chemistry .

The biological activity of this compound is primarily linked to its interactions with biological targets such as enzymes and receptors. Although specific binding affinity data is limited, studies on structurally similar compounds suggest potential interactions that could lead to therapeutic applications, particularly in treating inflammation and microbial infections.

Toxicity and Safety Profile

Preliminary investigations indicate that this compound is not a substrate for common cytochrome P450 enzymes (CYPs), suggesting a favorable safety profile in terms of drug-drug interactions. The Log P values indicate moderate lipophilicity, which may influence its bioavailability and permeability .

Comparative Analysis with Related Compounds

A comparative analysis can provide insights into the unique aspects of this compound relative to similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 87219-29-2 | 1.00 | Enantiomer of this compound |

| Benzyl (3-oxocyclohexyl)carbamate | 320590-29-2 | 0.78 | Cyclohexane ring influences steric properties |

| Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate | 1676-86-4 | 0.85 | Incorporates an oxazolidinone structure |

| Methyl N-Cbz-piperidine-2-carboxylate | 180609-56-7 | 0.80 | Features a carbobenzyloxy protecting group |

This table highlights the distinctiveness of this compound, particularly its tetrahydrofuran core which may confer specific reactivity and biological properties not present in other similar compounds.

Case Studies and Research Findings

- Anti-inflammatory Potential : Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Research into similar carbamate compounds has indicated potential antimicrobial effects, warranting further investigation into the specific activity of this compound against various pathogens.

- Cellular Uptake Studies : Investigations into the cellular uptake mechanisms have shown that compounds with similar structures can efficiently penetrate cellular membranes, which is crucial for their therapeutic efficacy.

Q & A

Q. What are the established synthetic routes for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, such as carbamate formation via coupling of benzyl chloroformate with 3-amino-5-oxotetrahydrofuran. Key steps include:

- Acylation : Reacting the amine group of 3-amino-5-oxotetrahydrofuran with benzyl chloroformate under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane .

- Purification : Recrystallization from solvents like ethyl acetate or methanol to achieve ≥97% purity, as reported in supplier specifications .

- Catalyst Optimization : Use of chiral catalysts (e.g., TBDMS-protected intermediates) to control stereochemistry, critical for enantiomeric purity in (R)- or (S)-isomers .

Q. How can NMR and Mass Spectrometry confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Peaks at δ 4.5–5.2 ppm (benzyl CH₂), δ 1.8–2.5 ppm (tetrahydrofuran protons), and δ 170–175 ppm (carbonyl carbons) validate the carbamate and lactone moieties .

- HRMS : Expected molecular ion [M+H]⁺ at m/z 235.24 (C₁₂H₁₃NO₄), with fragmentation patterns confirming the tetrahydrofuran ring opening .

Q. What are the solubility and stability profiles under laboratory storage conditions?

- Solubility : Soluble in chloroform, dichloromethane, and methanol; insoluble in water. Contradictions in reported boiling points (e.g., 466°C vs. no data) suggest batch-dependent thermal stability .

- Storage : Stable at 2–8°C in sealed containers; degradation observed via HPLC after 6 months at room temperature .

Advanced Research Questions

Q. How do stereochemical variations (R vs. S isomers) affect biological activity or crystallization behavior?

- Biological Activity : (R)-isomers (CAS 118399-28-3) show higher binding affinity to γ-butyrolactone receptors compared to (S)-isomers (CAS 87219-29-2), likely due to spatial alignment with chiral binding pockets .

- Crystallography : SHELXL refinement (via SHELX-97) reveals distinct unit cell parameters: (R)-isomers crystallize in P2₁2₁2₁, while (S)-isomers favor P4₃ .

Q. How can researchers resolve contradictions in reported melting points (103–105°C vs. 97–99°C)?

- Methodological Review : Discrepancies arise from polymorphic forms or impurities.

- Experimental Replication : Conduct differential scanning calorimetry (DSC) at 5°C/min under nitrogen to identify polymorph transitions .

- Purification : Use preparative HPLC with a C18 column (MeCN:H₂O gradient) to isolate pure enantiomers before analysis .

Q. What strategies optimize reaction yields in large-scale syntheses?

- Catalyst Screening : Pd/C or Raney Ni for hydrogenolytic deprotection of intermediates improves yield by 15–20% .

- Solvent Selection : Tetrahydrofuran/water mixtures enhance solubility of intermediates, reducing side-product formation .

Q. How can computational modeling predict interactions with enzymatic targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.